![molecular formula C27H33NO2 B1310258 Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans- CAS No. 67284-61-1](/img/structure/B1310258.png)

Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-

Übersicht

Beschreibung

Cyclohexanecarboxylic acid derivatives are a class of compounds that have been extensively studied due to their interesting chemical and physical properties. These compounds are characterized by a cyclohexane ring with a carboxylic acid functional group and various substituents that can influence their behavior and applications.

Synthesis Analysis

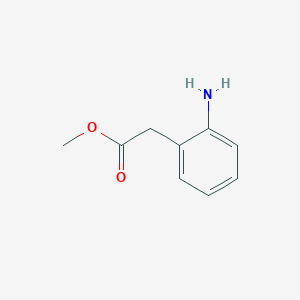

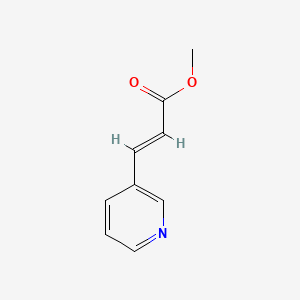

The synthesis of cyclohexanecarboxylic acid derivatives can be achieved through various methods. For instance, the preparation of t-butylcyclohexanecarboxylic acids involves the hydrogenation of t-butylbenzoic acids over transition metal catalysts, with palladium yielding the most stable isomer in excess . Additionally, esterification processes are used to create homologous series of di-(4'-n-alkylphenyl)-trans-cyclohexane-1,4-dicarboxylates, which are important for studying mesomorphic properties .

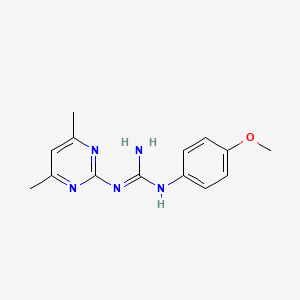

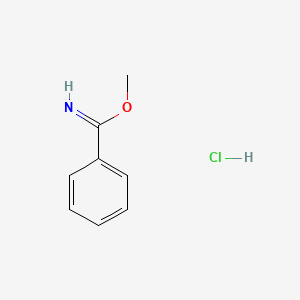

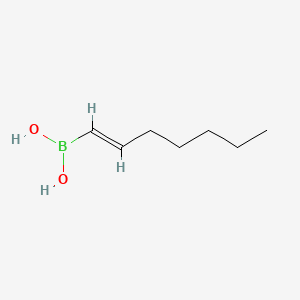

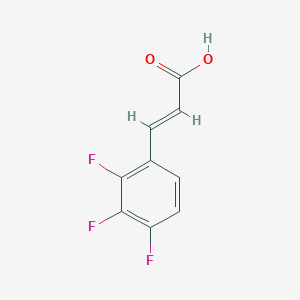

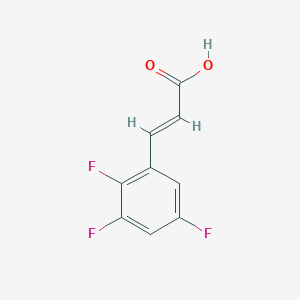

Molecular Structure Analysis

The molecular conformations of cyclohexanecarboxylic acid derivatives are crucial for understanding their properties. Studies using NMR and molecular orbital methods have shown that cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids exist in zwitterionic forms in aqueous solutions, with staggered conformations being the most stable . Similarly, the structures of linear polyesters derived from cyclohexene-1,2-dicarboxylic acid have been elucidated using NMR, revealing the cis and trans configurations .

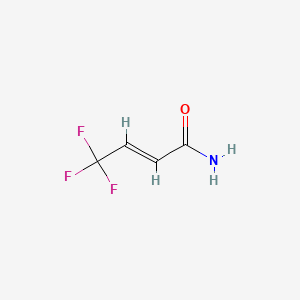

Chemical Reactions Analysis

Cyclohexanecarboxylic acid derivatives undergo various chemical reactions that are influenced by their stereochemistry. For example, bromination and epoxydation reactions of cyclohexene carboxylic acids demonstrate the stereochemical outcomes based on the electron-withdrawing substituents . The behavior of cyclohexane dicarboxylates under chemical ionization and collision-induced dissociation also highlights the conformational effects in gas-phase cations .

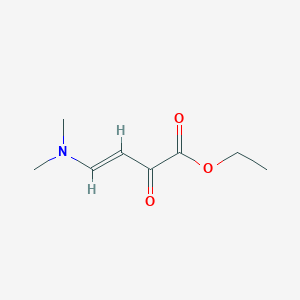

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanecarboxylic acid derivatives are diverse and depend on their molecular structure. The mesomorphic properties of di-(4'-n-alkylphenyl)-trans-cyclohexane-1,4-dicarboxylates, for example, are determined by hot-stage polarizing microscopy and DSC, and are related to their structural features . The optical rotatory properties of trans-1,2-cyclohexanedicarboxylic acid esters have been compared with other cyclic dicarboxylic acids, providing insights into their conformational preferences . Additionally, the inhibitory activity of certain cyclohexane carboxylic acid ethyl esters in the photooxidation of petroleum phosphors has been examined, indicating potential applications in stabilizing petroleum products .

Wissenschaftliche Forschungsanwendungen

Mesomorphic Properties

Mesomorphism and Dielectric Properties : Research on similar structures has shown that cyclohexanecarboxylic acid esters, particularly those with cyano and biphenyl substitutions, form mesophases with distinct dielectric properties. These compounds primarily form nematic mesophases over a wide temperature range. The transition from benzene to cyclohexane rings in these molecules leads to a decrease in nematic thermal stability and dielectric constants (Karamysheva, Kovshev, & Barnik, 1976).

Synthesis and Mesomorphic Properties : The synthesis of esters derived from trans-4-alkylcyclohexanecarboxylic acids and their liquid-crystalline properties were studied. These compounds, including those with cyano and biphenyl groups, exhibit higher threshold and saturation voltages in liquid-crystalline mixtures, suggesting their utility in electro-optic devices (Bezborodov, Lapanik, Adomėnas, & Sirutkaitis, 1992).

Synthesis and Polymerization

Scalable Synthesis of PDE-4 Inhibitors : A scalable synthesis approach for a derivative of cyclohexanecarboxylic acid, emphasizing the importance of trans stereochemistry in the cyclohexane moiety, demonstrates the compound's relevance in medicinal chemistry and the possibility of its application in other areas of research (Jiang, Lee, Villhauer, Prasad, & Prashad, 2010).

Eigenschaften

IUPAC Name |

[4-(4-cyanophenyl)phenyl] 4-heptylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33NO2/c1-2-3-4-5-6-7-21-8-14-25(15-9-21)27(29)30-26-18-16-24(17-19-26)23-12-10-22(20-28)11-13-23/h10-13,16-19,21,25H,2-9,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGOHJOGBIKKSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60886822 | |

| Record name | Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60886822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans- | |

CAS RN |

67284-61-1 | |

| Record name | Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano(1,1'-biphenyl)-4-yl ester, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067284611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60886822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid](/img/structure/B1310214.png)